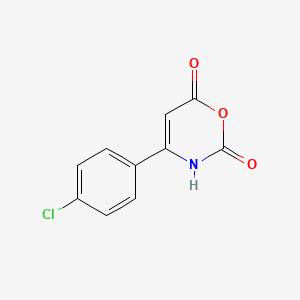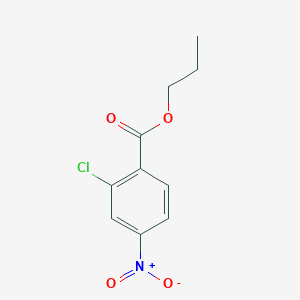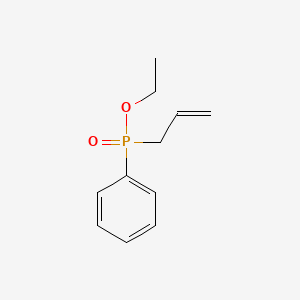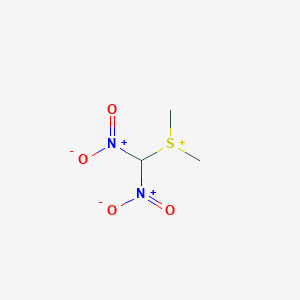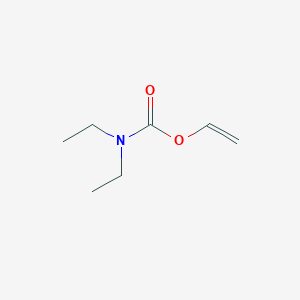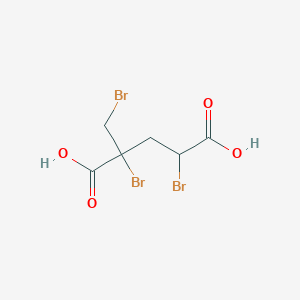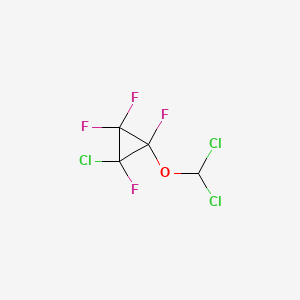
1-Chloro-2-(dichloromethoxy)-1,2,3,3-tetrafluorocyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(dichloromethoxy)-1,2,3,3-tetrafluorocyclopropane is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms
Vorbereitungsmethoden
The synthesis of 1-Chloro-2-(dichloromethoxy)-1,2,3,3-tetrafluorocyclopropane involves several steps. One common method includes the reaction of a cyclopropane derivative with chlorinating and fluorinating agents under controlled conditions. Industrial production often utilizes large-scale reactors where the reaction conditions, such as temperature and pressure, are meticulously controlled to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Chloro-2-(dichloromethoxy)-1,2,3,3-tetrafluorocyclopropane undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include strong bases or acids, and reactions are often conducted in solvents like ethanol or dichloromethane at room temperature or slightly elevated temperatures.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-(dichloromethoxy)-1,2,3,3-tetrafluorocyclopropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications in drug development.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs with unique mechanisms of action.
Industry: This compound is used in the production of specialized materials and chemicals, benefiting from its unique chemical properties.
Wirkmechanismus
The mechanism by which 1-Chloro-2-(dichloromethoxy)-1,2,3,3-tetrafluorocyclopropane exerts its effects involves interactions with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved often include nucleophilic aromatic substitution, where the compound replaces a hydrogen atom on an aromatic ring with a halogen atom.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-(dichloromethoxy)-1,2,3,3-tetrafluorocyclopropane can be compared to other halogenated cyclopropane derivatives, such as:
1-Chloro-2-(dichloromethoxy)ethane: Similar in structure but lacks the fluorine atoms, leading to different chemical properties and reactivity.
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: Another halogenated compound with different applications and reactivity due to its ether group.
Eigenschaften
CAS-Nummer |
58707-61-2 |
|---|---|
Molekularformel |
C4HCl3F4O |
Molekulargewicht |
247.40 g/mol |
IUPAC-Name |
1-chloro-2-(dichloromethoxy)-1,2,3,3-tetrafluorocyclopropane |
InChI |
InChI=1S/C4HCl3F4O/c5-1(6)12-4(11)2(7,8)3(4,9)10/h1H |
InChI-Schlüssel |
SNQXHSHCNXFHRW-UHFFFAOYSA-N |
Kanonische SMILES |
C(OC1(C(C1(F)Cl)(F)F)F)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


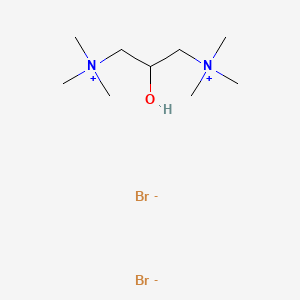
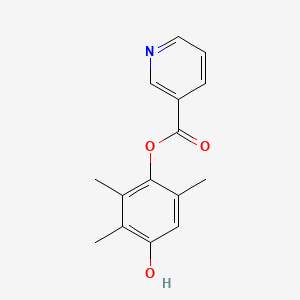
![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl-](/img/structure/B14603669.png)
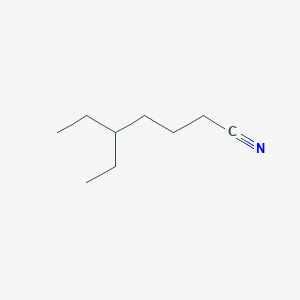
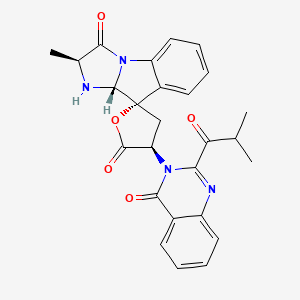
![1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(2-bromoethan-1-one)](/img/structure/B14603684.png)
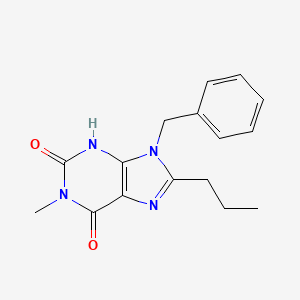
![N-[(2-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603704.png)
